molecular formula C17H22N2O2S2 B2511709 N-[(1-benzylpiperidin-4-yl)methyl]thiophene-2-sulfonamide CAS No. 953210-00-9

N-[(1-benzylpiperidin-4-yl)methyl]thiophene-2-sulfonamide

Cat. No.: B2511709
CAS No.: 953210-00-9
M. Wt: 350.5
InChI Key: DRXXGGVNSRFTQC-UHFFFAOYSA-N
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Description

N-[(1-benzylpiperidin-4-yl)methyl]thiophene-2-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, a benzyl group, and a thiophene-2-sulfonamide moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-benzylpiperidin-4-yl)methyl]thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the piperidine ring and the benzyl group. The thiophene-2-sulfonamide moiety is then introduced through a series of reactions involving sulfonation and subsequent coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

N-[(1-benzylpiperidin-4-yl)methyl]thiophene-2-sulfonamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions are carefully controlled to ensure the desired transformations.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzyl derivatives. These products can be further utilized in various chemical and biological studies.

Scientific Research Applications

N-[(1-benzylpiperidin-4-yl)methyl]thiophene-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-benzylpiperidin-4-yl)methyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-benzylpiperidin-4-yl)methyl]thiophene-2-sulfonamide
  • 1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine
  • 4-Amino-1-benzylpiperidine

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S2/c20-23(21,17-7-4-12-22-17)18-13-15-8-10-19(11-9-15)14-16-5-2-1-3-6-16/h1-7,12,15,18H,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRXXGGVNSRFTQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=CS2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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